![molecular formula C11H19Br2NO3 B14393779 2,3-Dibromo-N-[(2-ethoxyethoxy)methyl]-N-(prop-2-EN-1-YL)propanamide CAS No. 88498-28-6](/img/structure/B14393779.png)
2,3-Dibromo-N-[(2-ethoxyethoxy)methyl]-N-(prop-2-EN-1-YL)propanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,3-Dibromo-N-[(2-ethoxyethoxy)methyl]-N-(prop-2-en-1-yl)propanamide is a chemical compound with a complex structure It contains bromine atoms, an ethoxyethoxy group, and a prop-2-en-1-yl group attached to a propanamide backbone
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Dibromo-N-[(2-ethoxyethoxy)methyl]-N-(prop-2-en-1-yl)propanamide typically involves multiple steps. One common method includes the bromination of a suitable precursor, followed by the introduction of the ethoxyethoxy and prop-2-en-1-yl groups. The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure the desired product is obtained with high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale bromination reactions, followed by purification processes such as distillation or crystallization. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process.
化学反应分析
Types of Reactions
2,3-Dibromo-N-[(2-ethoxyethoxy)methyl]-N-(prop-2-en-1-yl)propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products, depending on the reagents and conditions used.
Reduction: Reduction reactions can lead to the removal of bromine atoms or the modification of other functional groups.
Substitution: The bromine atoms can be substituted with other groups, such as hydroxyl or amino groups, through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium hydroxide. The reaction conditions, such as temperature, solvent, and pH, play a crucial role in determining the outcome of these reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
科学研究应用
2,3-Dibromo-N-[(2-ethoxyethoxy)methyl]-N-(prop-2-en-1-yl)propanamide has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism by which 2,3-Dibromo-N-[(2-ethoxyethoxy)methyl]-N-(prop-2-en-1-yl)propanamide exerts its effects involves interactions with molecular targets such as enzymes or receptors. The bromine atoms and other functional groups play a key role in these interactions, influencing the compound’s reactivity and specificity. The pathways involved may include inhibition or activation of specific biochemical processes, depending on the context of its use.
相似化合物的比较
Similar Compounds
Similar compounds include other brominated amides and compounds with ethoxyethoxy or prop-2-en-1-yl groups. Examples include:
- 2,3-Dibromo-N-methylpropanamide
- N-[(2-ethoxyethoxy)methyl]-N-propylacetamide
Uniqueness
What sets 2,3-Dibromo-N-[(2-ethoxyethoxy)methyl]-N-(prop-2-en-1-yl)propanamide apart is its unique combination of functional groups, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for targeted research and applications.
属性
CAS 编号 |
88498-28-6 |
|---|---|
分子式 |
C11H19Br2NO3 |
分子量 |
373.08 g/mol |
IUPAC 名称 |
2,3-dibromo-N-(2-ethoxyethoxymethyl)-N-prop-2-enylpropanamide |
InChI |
InChI=1S/C11H19Br2NO3/c1-3-5-14(11(15)10(13)8-12)9-17-7-6-16-4-2/h3,10H,1,4-9H2,2H3 |
InChI 键 |
VCJHMDCOKOABIT-UHFFFAOYSA-N |
规范 SMILES |
CCOCCOCN(CC=C)C(=O)C(CBr)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


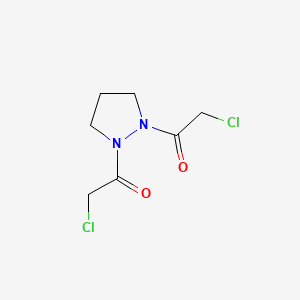
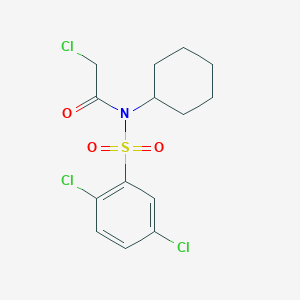
![1a-(4-Methylpent-4-en-1-yl)-1a,6a-dihydro-6H-indeno[1,2-b]oxiren-6-one](/img/structure/B14393713.png)
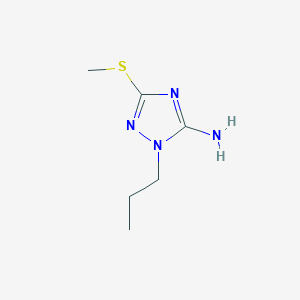
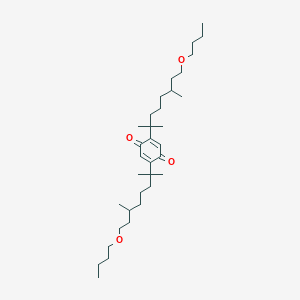
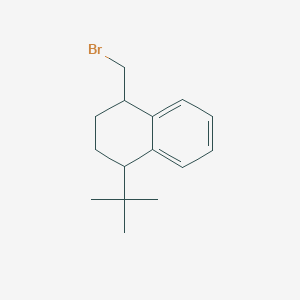

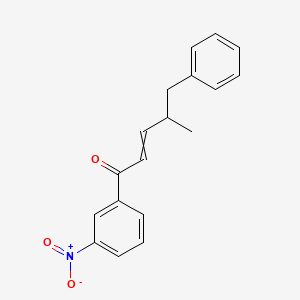
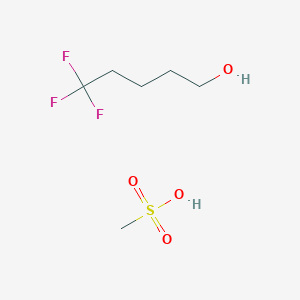
![5-Chloro-1-{[(4-chlorophenyl)methoxy]methyl}pyrimidin-2(1H)-one](/img/structure/B14393774.png)
![Methyl chloro(1-methylbicyclo[4.1.0]heptan-7-ylidene)acetate](/img/structure/B14393775.png)
![2-[4-(4,6-Dichloropyrimidin-2-yl)anilino]propan-2-ol](/img/structure/B14393776.png)
![[(3,4-Dichlorophenyl)(phenyl)methylidene]propanedinitrile](/img/structure/B14393783.png)
![N-Methyl-5-{4-[(naphthalen-1-yl)oxy]butyl}-1,3,4-thiadiazol-2-amine](/img/structure/B14393790.png)
